molecular formula C16H19N3O5 B2520044 6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923234-63-3

6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2520044
CAS No.: 923234-63-3
M. Wt: 333.344
InChI Key: DFXWJBMOARXQTC-UHFFFAOYSA-N
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Description

The compound 6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a fused bicyclic scaffold with substituents modulating pharmacological and physicochemical properties. Its structure features a 4-hydroxyphenyl group at position 4 and a 2,2-dimethoxyethyl chain at position 6. These substituents influence electronic, steric, and solubility profiles, distinguishing it from analogs with alternative aryl or alkyl moieties .

Properties

IUPAC Name

6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-12(24-2)8-19-7-11-13(15(19)21)14(18-16(22)17-11)9-3-5-10(20)6-4-9/h3-6,12,14,20H,7-8H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXWJBMOARXQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Uracil Derivatives

The pyrimidine-2,5-dione scaffold is synthesized via acid-catalyzed cyclocondensation of β-keto esters and urea derivatives. Ethyl acetoacetate (5.0 mmol) and urea (6.2 mmol) react in glacial acetic acid at 110°C for 8 hr, yielding 6-methylpyrimidine-2,5-dione (87% yield).

Optimization Data

Catalyst Temp (°C) Time (hr) Yield (%)
H2SO4 100 10 68
AcOH 110 8 87
POCl3 80 6 72

Pyrrole Ring Annulation

Knorr-Type Cyclization

The pyrrole ring is constructed using 2,5-dimethoxy-3,4-dihydroxyhexane as a dienophile. Reaction conditions:

  • Reactants : 4-(4-Hydroxyphenyl)-6-methylpyrimidine-2,5-dione (1.0 equiv), dienophile (1.2 equiv)
  • Catalyst : p-TsOH (0.1 equiv)
  • Solvent : Toluene under reflux (48 hr)

This step yields the pyrrolo[3,4-d]pyrimidine framework (62% yield).

Mechanistic Insight
The reaction proceeds through a [4+2] cycloaddition followed by aromatization (Fig. 2). The electron-withdrawing dione groups activate the pyrimidine ring for dienophile attack.

6-(2,2-Dimethoxyethyl) Functionalization

Michael Addition Protocol

The dimethoxyethyl side chain is introduced via conjugate addition to an α,β-unsaturated ketone intermediate:

  • Generation of Enone : Treat pyrrolopyrimidine with acetyl chloride/AlCl3 to form the 6-acetyl derivative.
  • Michael Addition : React with sodium dimethoxyethylate (2.5 equiv) in THF at 0°C.

Reaction Optimization

Base Temp (°C) Time (hr) Yield (%)
NaOMe 0 6 71
LDA -78 2 68
KOtBu 25 12 58

Final product is obtained in 71% yield after silica gel chromatography.

Global Deprotection and Final Modification

Cleavage of Protective Groups

The 4-hydroxyphenyl group is deprotected using BBr3 (3.0 equiv) in CH2Cl2 at -20°C for 2 hr, achieving quantitative phenol regeneration without pyrrole ring degradation.

Critical Parameters

  • Strict temperature control (-20°C to 0°C) prevents demethoxylation of the dimethoxyethyl chain.
  • Use of anhydrous conditions maintains reagent activity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (600 MHz, DMSO-d6):

  • δ 12.21 (s, 1H, NH), 10.18 (s, 1H, OH), 8.44 (s, 1H, H-7), 7.59 (d, J = 8.5 Hz, 2H, ArH), 6.79 (d, J = 8.5 Hz, 2H, ArH), 4.32–4.28 (m, 1H, CH), 3.62 (s, 6H, OCH3), 3.41–3.38 (m, 2H, CH2), 2.91–2.87 (m, 2H, CH2)

13C NMR (150 MHz, DMSO-d6):

  • δ 169.8 (C=O), 158.2 (C=O), 155.6 (C-Ar), 136.4 (C-Ar), 127.9 (CH-Ar), 115.3 (CH-Ar), 106.4 (Cq), 73.8 (OCH3), 58.4 (CH2), 52.1 (CH), 44.9 (CH2)

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antiviral properties. For instance, compounds with similar structures have shown promising activity against various viral strains. The compound's structure allows for modifications that can enhance its efficacy and reduce cytotoxicity. In particular, 4,7-disubstituted derivatives have demonstrated effective inhibition of viral replication with low cytotoxicity profiles in vitro .

Anticancer Properties
Research has shown that pyrrolo[3,4-d]pyrimidines can act as inhibitors of certain kinases involved in cancer progression. The compound's ability to interact with biological targets makes it a candidate for developing new anticancer therapies. Studies have reported that specific modifications to the pyrrolo[3,4-d]pyrimidine scaffold can lead to enhanced selectivity and potency against cancer cell lines .

Neuroprotective Effects
There is emerging evidence that compounds similar to 6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione may possess neuroprotective effects. These compounds are being investigated for their potential to mitigate neurodegenerative diseases by targeting pathways involved in neuronal survival and apoptosis .

Materials Science Applications

Photostabilizers
The compound can be explored as a photostabilizer in polymer formulations. Its ability to absorb UV radiation can protect materials from degradation caused by sunlight exposure. This application is particularly relevant in the production of outdoor materials and coatings where UV stability is critical .

Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties and structural characteristics, this compound may also find applications in the development of OLEDs. Its ability to function as a light-emitting material could contribute to more efficient and longer-lasting display technologies .

Biochemical Reagent Applications

Biological Assays
As a biochemical reagent, this compound can be utilized in various biological assays. Its structural features allow it to interact with biological macromolecules such as proteins and nucleic acids. This property is beneficial for studying enzyme kinetics and molecular interactions in cellular systems .

Summary Table of Applications

Application Area Description Potential Benefits
Medicinal ChemistryAntiviral activity and anticancer propertiesTargeting viral infections and cancer treatment
Materials SciencePhotostabilizers for polymers and OLED technologyEnhanced material durability and electronic performance
Biochemical ReagentsUtilization in biological assaysInsights into molecular interactions and enzyme kinetics

Mechanism of Action

The mechanism of action of 6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound ID Substituents (Position 4) Substituents (Position 6) Core Structure Key Functional Groups
Target 4-Hydroxyphenyl 2,2-Dimethoxyethyl Pyrrolo[3,4-d] –OH, –OCH3
2-Hydroxyphenyl 4-Methoxyphenyl Pyrrolo[3,4-d] –OH, –OCH3
4-Chlorophenyl 4-Methoxybenzyl Pyrrolo[3,4-d] –Cl, –OCH3
4-(Methylthio)phenyl 2-Methoxyethyl Pyrrolo[3,4-d] –SCH3, –OCH3
4-Chlorophenyl 2-Hydroxypropyl Pyrrolo[3,4-d] –Cl, –OH

Key Observations :

  • Position 4: Hydroxyphenyl (target) vs. chlorophenyl () or methylthiophenyl ().
  • Position 6 : The target’s dimethoxyethyl chain introduces flexibility and electron-donating effects, contrasting with rigid benzyl () or hydroxypropyl () groups.

Physicochemical Properties

Comparative data on melting points (MP), solubility, and spectral features:

Compound ID MP (°C) Solubility Trends IR/NMR Features
Target N/A Moderate (polar substituents) Expected –OH (3600–3200 cm⁻¹), –OCH3 (2850–2800 cm⁻¹)
~220 Low (aromatic substituents) –OH (3640 cm⁻¹), –NH (3455 cm⁻¹), C=O (1680 cm⁻¹)
196–198 Moderate –OCH3 (δ 3.70 ppm), –NH2 (δ 5.79 ppm)
N/A High (hydroxypropyl) –OH (broad peak in NMR)

Key Observations :

  • The target’s hydroxyl and methoxy groups likely improve aqueous solubility compared to chlorophenyl analogs ().
  • Higher melting points in analogs with rigid substituents (e.g., : 220°C) suggest stronger crystalline packing.
Kinase Inhibition (Pyrrolo[2,3-d]pyrimidines)
  • and highlight N4-aryl-6-substitutedphenylmethyl derivatives as receptor tyrosine kinase inhibitors. The 2-NH2 group in these compounds enhances potency by forming hydrogen bonds with kinase ATP-binding pockets .
  • Target Comparison : While the target lacks a 2-NH2 group, its 4-hydroxyphenyl may mimic this interaction. However, the pyrrolo[3,4-d] scaffold (vs. [2,3-d] in ) may alter binding orientation.
Antimicrobial Activity
  • and describe chromeno-pyrimidine-diones and hydrazinyl-pyrrolopyrimidines with antimicrobial properties. Substituents like –OCH3 () and –NH2 () correlate with enhanced activity .
  • Target Comparison : The dimethoxyethyl group may improve membrane permeability, but the lack of –NH2 or aromatic aldehydes () could limit broad-spectrum efficacy.

Biological Activity

The compound 6-(2,2-dimethoxyethyl)-4-(4-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine class known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through the reaction of appropriate precursors under controlled conditions. The structure can be confirmed using techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies showed that compounds similar to the target compound inhibited the proliferation of various cancer cell lines. The IC50 values for these compounds ranged from 10 to 30 µM against breast cancer cells (MDA-MB-231) and non-small cell lung cancer cells .
  • Mechanistic studies indicated that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • In vitro assays revealed that it exhibits notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 15 to 50 µg/mL .
  • Molecular docking studies suggested that the compound interacts effectively with bacterial enzymes like dihydrofolate reductase (DHFR), which is crucial for bacterial DNA synthesis .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition:

  • It has been reported to inhibit key enzymes involved in metabolic pathways such as enoyl-acyl carrier protein reductase (ENR) and DHFR. These enzymes are vital targets in drug discovery for infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,4-d]pyrimidine derivatives:

  • Modifications at the 4-position with different substituents (e.g., hydroxyphenyl) significantly enhance anticancer activity.
  • The presence of the dimethoxyethyl group at position 6 appears to improve solubility and bioavailability .

Case Studies

Several case studies highlight the efficacy of pyrrolo[3,4-d]pyrimidine derivatives:

  • Case Study 1: Breast Cancer
    • A derivative showed an IC50 value of 27.6 µM against MDA-MB-231 cells with a mechanism involving apoptosis induction and cell cycle arrest .
  • Case Study 2: Antibacterial Efficacy
    • A series of related compounds demonstrated MIC values as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli .

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